3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride
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Overview
Description
3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE is a chemical compound with the molecular formula C10H22ClNO2S. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE typically involves the reaction of piperidine with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing the function of various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINE
- 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRIDINE
- 3-([(2-METHYLPROPYL)SULFONYL]METHYL)MORPHOLINE
Uniqueness
3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE is unique due to its specific sulfonyl and piperidine moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C10H22ClNO2S |
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Molecular Weight |
255.81 g/mol |
IUPAC Name |
3-(2-methylpropylsulfonylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2S.ClH/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10;/h9-11H,3-8H2,1-2H3;1H |
InChI Key |
LSBKYUSPHDQAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCNC1.Cl |
Origin of Product |
United States |
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